Methyl isoeugenol

Description

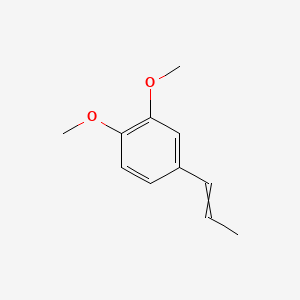

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052621 | |

| Record name | 4-Prop-1-enylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-16-3 | |

| Record name | Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Prop-1-enylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Methyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol, a phenylpropanoid of significant interest in the flavor, fragrance, and pharmaceutical industries, is a naturally occurring compound found in a variety of aromatic plants. Its characteristic sweet, spicy, and floral aroma, coupled with potential bioactive properties, has driven research into its natural sourcing and efficient isolation. This technical guide provides an in-depth overview of the botanical origins of this compound, details its biosynthetic pathway, and offers comprehensive experimental protocols for its extraction, isolation, and purification. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding and replication.

Natural Sources of this compound

This compound is a constituent of the essential oils of numerous plant species. The concentration of this compound can vary significantly depending on the plant's geographic origin, chemotype, and the specific part of the plant utilized. The following tables summarize the quantitative analysis of this compound in several key botanical sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: this compound Content in Acorus calamus (Sweet Flag) Essential Oil

| Plant Part | Geographic Origin | (E)-Methyl Isoeugenol (%) | (Z)-Methyl Isoeugenol (%) | Total this compound (%) | Reference |

| Rhizomes | Not Specified | 14.01 | - | 14.01 | [1][2] |

| Rhizomes | Japan | 1.1 - 7.9 | 2.4 - 48.9 | 3.5 - 56.8 | [1] |

| Rhizomes | Nepal | - | 4.26 | 4.26 | [3] |

| Rhizomes | India | <0.1 - 2.1 | <0.1 - 1.2 | <0.1 - 3.3 | |

| Leaves | India (Pithoragarh) | 5.06 | - | 5.06 |

Table 2: this compound Content in Croton malambo Essential Oil

| Plant Part | Geographic Origin | This compound (%) | Reference |

| Bark | Venezuela | 6.3 | [4] |

| Bark | Colombia | 1.5 (trans-methyl isoeugenol) |

Table 3: this compound in Other Notable Plant Species

| Plant Species | Plant Part | This compound Content (%) | Geographic Origin | Reference |

| Etlingera cevuga | Rhizomes | 18.2 ((E)-methyl isoeugenol) | Not Specified | [5] |

| Zingiber zerumbet | Rhizomes | Present, but not a major component | India, China | [6][7][8][9][10] |

| Hedychium coronarium | Flowers | Present (trans-me-isoeugenol) | Not Specified | [11] |

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of coniferyl alcohol, a key intermediate. From coniferyl alcohol, the pathway diverges to form either eugenol or isoeugenol through the action of specific synthases. Finally, the hydroxyl group of isoeugenol is methylated by an O-methyltransferase (OMT) to yield this compound.[12][13][14][15][16][17]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves the extraction of the essential oil followed by purification to isolate the target compound. The choice of method depends on the starting material, desired purity, and available equipment.

Extraction of Essential Oils

Steam distillation is the most common method for extracting essential oils from aromatic plants. It is particularly suitable for thermo-labile compounds like this compound as it avoids high decomposition temperatures.[18][19]

Experimental Protocol: Steam Distillation of Acorus calamus Rhizomes

-

Preparation of Plant Material: Freshly harvested rhizomes of Acorus calamus are thoroughly washed to remove soil and debris. The rhizomes are then chopped or crushed to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

-

Distillation Process: Steam is passed through the chopped rhizomes. The steam ruptures the oil-containing glands in the plant material, and the volatile this compound is carried over with the steam.

-

Condensation: The steam and essential oil vapor mixture is passed through a water-cooled condenser, where it condenses back into a liquid.

-

Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to the immiscibility and lower density of the essential oil, it will form a layer on top of the water and can be separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Yield Calculation: The yield of the essential oil is calculated based on the initial weight of the plant material.

References

- 1. Identification of Insecticidal Constituents of the Essential Oil of Acorus calamus Rhizomes against Liposcelis bostrychophila Badonnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. | BIBECHANA [nepjol.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Major Bioactive Compounds in Essential Oils Extracted From the Rhizomes of Zingiber zerumbet (L) Smith: A Mini-Review on the Anti-allergic and Immunomodulatory Properties [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Floral Volatiles of Hedychium coronarium (Zingiberales: Zingiberaceae)White ginger lily [pherobase.com]

- 12. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eugenol - Wikipedia [en.wikipedia.org]

- 14. Research Portal [rex.libraries.wsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Screening of (E)-Methyl Isoeugenol: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological screening of (E)-methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils. The document synthesizes available preclinical data on its significant biological activities, outlines detailed experimental methodologies for key assays, and visualizes implicated signaling pathways. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Central Nervous System (CNS) Activity

(E)-methyl isoeugenol has been primarily investigated for its effects on the central nervous system, demonstrating anxiolytic, antidepressant, and hypnotic properties.

Anxiolytic and Antidepressant-like Effects

Studies in murine models indicate that (E)-methyl isoeugenol exhibits anxiolytic and antidepressant-like properties. These effects are suggested to be mediated through the serotonergic system, as the anxiolytic effect was blocked by WAY100635, a serotonin 5-HT1A receptor antagonist, and the antidepressant-like effect was reversed by p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor[1].

Table 1: Quantitative Data on Anxiolytic & Antidepressant-like Effects

| Experimental Model | Species | Compound Administered | Dosage | Observed Effect | Reference |

| Light-Dark Box (LDB) | Male Swiss Mice | (E)-methyl isoeugenol | < 500 mg/kg | Anxiolytic-like property demonstrated | [1] |

| Elevated Plus Maze (EPM) | Male Swiss Mice | (E)-methyl isoeugenol | < 500 mg/kg | Anxiolytic-like property demonstrated | [1] |

| Forced Swimming Test (FST) | Male Swiss Mice | (E)-methyl isoeugenol | 250 mg/kg | Anti-immobility effect suggesting antidepressant property | [1] |

Sedative-Hypnotic Effects

(E)-methyl isoeugenol has been shown to potentiate the effects of sodium pentobarbital, a common hypnotic agent. This indicates a potential sedative or sleep-enhancing activity.

Table 2: Quantitative Data on Sedative-Hypnotic Effects

| Experimental Model | Species | Compound Administered | Dosage | Observed Effect | Reference |

| Pentobarbital-induced Sleep | Male Swiss Mice | (E)-methyl isoeugenol | 250 and 500 mg/kg | Potentiation of hypnotic effect | [1] |

Anticonvulsant Activity

In contrast to its other CNS activities, (E)-methyl isoeugenol did not show protective effects against seizures induced by pentylenetetrazole (PTZ), a GABA antagonist[1].

Table 3: Data on Anticonvulsant Activity

| Experimental Model | Species | Compound Administered | Dosage | Observed Effect | Reference |

| PTZ-induced Convulsions | Male Swiss Mice | (E)-methyl isoeugenol | N/A | No protection against convulsions | [1] |

Anti-inflammatory and Analgesic Activity

While direct and extensive quantitative data for the anti-inflammatory and analgesic activities of pure (E)-methyl isoeugenol are limited in the available literature, studies on its close structural analog, isoeugenol, provide strong evidence for its potential in this area. The primary mechanism appears to involve the inhibition of key inflammatory signaling pathways.

Anti-inflammatory Mechanism of Action

Research on isoeugenol demonstrates that it markedly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect is correlated with a decrease in the expression of inducible nitric oxide synthase (iNOS). The underlying mechanism involves the suppression of the NF-κB and MAPK (ERK1/2 and p38) signaling pathways. Isoeugenol was found to inhibit the degradation of I-κBα, prevent the nuclear translocation of the NF-κB p65 subunit, and block the phosphorylation of ERK1/2 and p38 MAPK.

Table 4: Quantitative Data on Anti-inflammatory Activity Note: Data for a likely (E)-methyl isoeugenol leaf extract is presented below. Caution is advised when extrapolating these findings to the pure compound.

| Experimental Model | Species | Compound Administered | Dosage | Max. % Inhibition | Time Point | Reference |

| Carrageenan-induced Paw Edema | Rats | MEIL | 250 mg/kg | 42.01% | 6 hours | [1] |

| Carrageenan-induced Paw Edema | Rats | MEIL | 500 mg/kg | 44.97% | 6 hours | [1] |

| *MEIL: Likely abbreviation for Methyl Isoeugenol Leaf Extract. |

Analgesic Activity

Specific quantitative data from standard analgesic models (e.g., acetic acid-induced writhing, hot plate test) for (E)-methyl isoeugenol were not available in the reviewed literature. However, its demonstrated anti-inflammatory properties suggest a likely peripheral analgesic effect.

Antimicrobial and Cytotoxic Activity

Data on the antimicrobial and cytotoxic effects of (E)-methyl isoeugenol are sparse. The following tables present available data for the parent compound, isoeugenol, and the related compound, methyl eugenol, to provide an indication of potential activity.

Antimicrobial Activity

Note: The following data are for isoeugenol and methyl eugenol, not (E)-methyl isoeugenol. These values should be considered indicative of potential activity.

Table 5: Minimum Inhibitory Concentration (MIC) of Related Compounds

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| Isoeugenol | Fungus | Candida albicans (Oral Isolates) | 128 - 256 | [2] |

| Methyl eugenol | Fungus | Candida spp. | 310 - 620 | [3] |

| Methyl eugenol | Fungus | Microsporum canis | 78 - 150 | [3] |

Cytotoxicity

Note: No specific IC50 data for (E)-methyl isoeugenol against the cell lines below was found in the reviewed literature. Further research is required to establish its cytotoxic profile.

Table 6: Cytotoxicity (IC50) Data (Placeholder)

| Compound | Cell Line | Cell Type | IC50 (µM or µg/mL) | Reference |

| (E)-methyl isoeugenol | HeLa | Cervical Cancer | Data Not Available | |

| (E)-methyl isoeugenol | HepG2 | Liver Cancer | Data Not Available | |

| (E)-methyl isoeugenol | A549 | Lung Cancer | Data Not Available |

Visualizations: Workflows and Signaling Pathways

General Pharmacological Screening Workflow

The following diagram illustrates a typical workflow for the preclinical screening of a natural compound like (E)-methyl isoeugenol.

Preclinical screening workflow for natural compounds.

Proposed Anti-inflammatory Signaling Pathway

This diagram illustrates the inhibitory effect of isoeugenol, a close analog of (E)-methyl isoeugenol, on the NF-κB and MAPK signaling pathways, which are critical for the inflammatory response.

Proposed anti-inflammatory mechanism via NF-κB/MAPK.

Anxiolytic/Antidepressant Signaling Pathway

This diagram outlines the involvement of the serotonergic system in the anxiolytic and antidepressant effects of (E)-methyl isoeugenol.

Serotonergic pathway in anxiolytic/antidepressant effects.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This assay is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight before the experiment.

-

Grouping: Animals are divided into groups (n=6):

-

Control Group: Vehicle (e.g., 1% Tween 80 in saline).

-

Standard Group: Indomethacin (10 mg/kg, p.o.).

-

Test Groups: (E)-methyl isoeugenol at various doses (e.g., 100, 250, 500 mg/kg, p.o.).

-

-

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Administer the vehicle, standard drug, or test compound orally (p.o.).

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the edema volume (increase in paw volume) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.

-

Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model assesses peripheral analgesic activity by inducing visceral pain.

-

Animals: Male Swiss albino mice (20-25g) are used.

-

Grouping: Animals are divided into groups (n=6):

-

Control Group: Vehicle (e.g., normal saline).

-

Standard Group: Acetylsalicylic Acid (Aspirin, 100 mg/kg, p.o.).

-

Test Groups: (E)-methyl isoeugenol at various doses (e.g., 50, 100, 200 mg/kg, p.o.).

-

-

Procedure:

-

Administer the vehicle, standard drug, or test compound orally.

-

After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

-

Broth Microdilution Method for MIC Determination (Antimicrobial)

This is a standard method to determine the minimum inhibitory concentration of a compound against bacteria and fungi.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compound, and control antibiotic/antifungal.

-

Inoculum Preparation:

-

Culture the microorganism overnight on an appropriate agar plate.

-

Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

-

Procedure:

-

Dispense 100 µL of broth into all wells of a 96-well plate.

-

Add 100 µL of the (E)-methyl isoeugenol stock solution (dissolved in a suitable solvent like DMSO and then diluted in broth, e.g., at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no inoculum).

-

Inoculate all wells (except the sterility control) with 100 µL of the prepared microbial inoculum.

-

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida).

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

-

References

Methyl Isoeugenol: A Technical Guide to its Chemical Properties, Structure, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene) is a naturally occurring phenylpropanoid found in various essential oils, including those from star anise, cinnamon leaf, and damask rose. It is a fragrance and flavoring agent with a characteristic spicy, floral scent reminiscent of tuberose and carnation.[1] Beyond its sensory properties, this compound and its isomers are subjects of scientific interest for their potential biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its potential interactions with cellular signaling pathways relevant to drug development.

Chemical Structure and Properties

This compound is a derivative of eugenol and exists as a mixture of (E) and (Z) stereoisomers, with the (E)-isomer being the more common form.[2] The key structural features include a benzene ring substituted with two methoxy groups and a propenyl side chain.

Structure:

Caption: Chemical structure of (E)-Methyl Isoeugenol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Spicy, clove, floral, woody | [1] |

| Boiling Point | 262-264 °C | [3][4] |

| Melting Point | 98-100 °C | [3][4] |

| Density | 1.05 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.568 | [3][4] |

| Flash Point | 113 °C | |

| Vapor Pressure | 0.02 mm Hg at 25 °C | [5] |

| Log P (Octanol/Water) | 3.05 | |

| Solubility | Soluble in most organic solvents | |

| CAS Number | 93-16-3 | [5] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly starting from isoeugenol or eugenol.

Williamson Ether Synthesis from Isoeugenol

This classic method involves the methylation of the hydroxyl group of isoeugenol.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

-

Deprotonation of Isoeugenol: Isoeugenol is dissolved in a suitable solvent (e.g., ethanol, THF). A strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming the sodium isoeugenolate salt.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The isoeugenolate anion acts as a nucleophile and displaces the iodide or sulfate group in an Sₙ2 reaction to form this compound.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the organic product is extracted with a solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure or by column chromatography.

One-Step Green Synthesis from Eugenol

A more environmentally friendly approach involves the simultaneous isomerization and methylation of eugenol using a phase-transfer catalyst.

Reaction Scheme:

Caption: One-Step Green Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: Eugenol, dimethyl carbonate (DMC), a solid base catalyst (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., polyethylene glycol) are combined in a reaction vessel.[1]

-

Reaction Conditions: The reaction is typically carried out under pressure at an elevated temperature (e.g., 180-200 °C) for several hours.[6]

-

Mechanism: The base catalyzes both the isomerization of the allyl group of eugenol to the propenyl group of isoeugenol and the methylation of the hydroxyl group by DMC. The phase-transfer catalyst facilitates the reaction between the solid base and the organic reactants.

-

Purification: After the reaction is complete, the product is isolated and purified, typically by distillation.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate the components. For example, starting at 60 °C, holding for a few minutes, then ramping up to a final temperature of around 240-280 °C.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Data Analysis: The resulting mass spectrum of the this compound peak is compared with a reference library (e.g., NIST, Wiley) for identification. The fragmentation pattern will show a molecular ion peak (m/z 178) and characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Parameters: Standard parameters for ¹H NMR acquisition are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons (typically two singlets), and the protons of the propenyl group (with characteristic coupling patterns for the (E) and (Z) isomers).

-

-

¹³C NMR Spectroscopy:

-

Parameters: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Expected Signals: The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, and the carbons of the propenyl side chain.

-

Potential Biological Activity and Signaling Pathways

While direct research on the specific signaling pathways modulated by this compound is limited, valuable insights can be drawn from studies on its structurally related compounds, isoeugenol and methyl eugenol. These compounds have been shown to interact with key cellular signaling pathways implicated in inflammation, oxidative stress, and cell proliferation.

Potential Involvement in Inflammatory Signaling Pathways

Isoeugenol has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) by down-regulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8] Specifically, isoeugenol can inhibit the phosphorylation of ERK1/2 and p38 MAPK, which are upstream kinases in the MAPK pathway, and prevent the degradation of IκBα, a key step in NF-κB activation.[8] Given the structural similarity, it is plausible that this compound could exert similar anti-inflammatory effects through modulation of these pathways.

Caption: Potential modulation of NF-κB and MAPK signaling by this compound.

Potential Role in Oxidative Stress Response

Methyl eugenol, an isomer of this compound, has been shown to protect against oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Methyl eugenol may promote the nuclear retention of Nrf2 by activating the AMPK/GSK3β axis. This leads to the increased expression of antioxidant enzymes, thereby mitigating oxidative stress. It is conceivable that this compound could also engage this protective pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]

- 7. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Characterization of cis- and trans-Isomers of Methyl Isoeugenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoeugenol, a phenylpropanoid ether found in various essential oils, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the characterization of cis- and trans-methyl isoeugenol, focusing on their spectroscopic properties, separation techniques, and synthesis. Detailed experimental protocols and compiled quantitative data are presented to facilitate their identification, purification, and further investigation in research and drug development settings.

Introduction

This compound (1,2-dimethoxy-4-(1-propenyl)benzene) is a naturally occurring compound and a derivative of isoeugenol.[1] It is utilized in the flavor and fragrance industry for its floral and spicy aroma.[2] The presence of a double bond in the propenyl side chain gives rise to cis and trans geometric isomerism, which can significantly influence the molecule's bioactivity and physicochemical characteristics. A thorough characterization of each isomer is therefore crucial for any application, particularly in the pharmaceutical and biomedical fields where stereochemistry can dictate therapeutic efficacy and toxicological profiles. This guide outlines the key analytical techniques and methodologies for the comprehensive characterization of cis- and trans-methyl isoeugenol.

Physicochemical Properties

The cis and trans isomers of this compound share the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), but differ in the spatial arrangement of the substituents around the C=C double bond.[3] This structural difference leads to variations in their physical properties.

| Property | cis-Methyl Isoeugenol | trans-Methyl Isoeugenol |

| Synonyms | (Z)-Methyl Isoeugenol, cis-4-Propenylveratrole | (E)-Methyl Isoeugenol, trans-4-Propenylveratrole |

| CAS Number | 6380-24-1[4] | 6379-72-2[5] |

| Molecular Formula | C₁₁H₁₄O₂[3] | C₁₁H₁₄O₂[3] |

| Molecular Weight | 178.23 g/mol [3] | 178.23 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid or crystalline solid |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the propenyl side chain.

Workflow for NMR Sample Preparation and Analysis

Caption: General Workflow for NMR Analysis.

The key differentiating feature in the ¹H NMR spectra is the coupling constant between the vinylic protons. The trans isomer exhibits a larger coupling constant (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz) due to the dihedral angle between the protons.[6]

| Proton Assignment | cis-Methyl Isoeugenol | trans-Methyl Isoeugenol |

| Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | |

| H-1' | ~6.4 | dq, J ≈ 11.5, 1.8 |

| H-2' | ~5.7 | dq, J ≈ 11.5, 6.8 |

| H-3' (CH₃) | ~1.9 | dd, J ≈ 6.8, 1.8 |

| Ar-H | 6.7 - 6.9 | m |

| OCH₃ | ~3.9 | s |

| OCH₃ | ~3.9 | s |

Note: The exact chemical shifts can vary depending on the solvent used. The data presented is a compilation from typical values found in the literature.[7][8]

The chemical shifts of the carbons in the propenyl side chain also differ between the two isomers.

| Carbon Assignment | cis-Methyl Isoeugenol (δ, ppm) | trans-Methyl Isoeugenol (δ, ppm) |

| C-1' | ~129 | ~131 |

| C-2' | ~123 | ~125 |

| C-3' (CH₃) | ~14 | ~18 |

| C-1 | ~131 | ~130 |

| C-2 | ~111 | ~111 |

| C-3 | ~149 | ~149 |

| C-4 | ~148 | ~148 |

| C-5 | ~110 | ~110 |

| C-6 | ~119 | ~120 |

| OCH₃ | ~56 | ~56 |

| OCH₃ | ~56 | ~56 |

Note: The exact chemical shifts can vary depending on the solvent used. The data presented is a compilation from typical values found in the literature.[7][9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of both isomers typically shows a prominent molecular ion peak (M⁺) at m/z 178. The fragmentation patterns are expected to be similar, with key fragments arising from the loss of methyl and methoxy groups, as well as cleavage of the propenyl side chain.

| m/z | Proposed Fragment | Possible Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 135 | [M - C₃H₅]⁺ | Cleavage of the propenyl group |

| 107 | [C₇H₇O]⁺ | Further fragmentation |

Logical Relationship in Mass Spectrometry Fragmentation

Caption: Fragmentation Pathway of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy can also be used to distinguish between the cis and trans isomers. The out-of-plane C-H bending vibration of the trans-alkene typically appears as a strong band around 965 cm⁻¹, while the corresponding vibration for the cis-alkene is found around 730-665 cm⁻¹.

| Vibrational Mode | cis-Methyl Isoeugenol (cm⁻¹) | trans-Methyl Isoeugenol (cm⁻¹) |

| C-H stretch (aromatic) | ~3075-3000 | ~3075-3000 |

| C-H stretch (aliphatic) | ~2960-2850 | ~2960-2850 |

| C=C stretch (alkene) | ~1650 | ~1650 |

| C=C stretch (aromatic) | ~1600, 1580, 1510 | ~1600, 1580, 1510 |

| C-O stretch (ether) | ~1260, 1030 | ~1260, 1030 |

| C-H bend (trans-alkene) | - | ~965 |

| C-H bend (cis-alkene) | ~720 | - |

Note: The exact frequencies can vary based on the sample preparation method.[11]

Separation and Synthesis

Experimental Protocols for Isomer Separation

The separation of cis and trans isomers of this compound is essential for studying their individual properties. Several chromatographic techniques have proven effective.

-

Column: Cyano-bonded stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Supercritical CO₂ with a modifier (e.g., 8% methanol).

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 40 °C.

-

Back Pressure: 8 MPa.

-

Detection: UV at 283 nm.

-

Outcome: This method has been shown to provide good resolution between the cis and trans isomers.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Column: Capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation.

-

Detector: Flame ionization detector (FID) or mass spectrometer (MS).

Experimental Workflow for Isomer Separation by Chromatography

Caption: Workflow for Chromatographic Separation.

Synthesis of this compound

This compound can be synthesized from isoeugenol via a Williamson ether synthesis.[2]

-

Reactants: Isoeugenol, a strong base (e.g., sodium hydroxide), and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Procedure:

-

Isoeugenol is deprotonated by the base to form the corresponding phenoxide ion.

-

The phenoxide ion then acts as a nucleophile and attacks the methylating agent in an SN2 reaction to form the methyl ether.

-

-

Purification: The resulting mixture of cis- and trans-methyl isoeugenol can be purified by distillation or chromatography.

Biological Activity and Signaling Pathways

While the biological activities of isoeugenol and eugenol have been studied, there is limited specific information differentiating the mechanisms of action of the individual cis and trans isomers of this compound. trans-Methylisoeugenol has been reported to have anxiolytic and antidepressant-like properties, with suggestions of involvement of serotonergic pathways. It has also been shown to bind to the glucuronide conjugate receptor, potentially leading to inflammatory responses.[5]

Further research is required to elucidate the specific signaling pathways modulated by each isomer. A hypothetical signaling pathway that could be investigated based on the known anti-inflammatory properties of related compounds is presented below.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical Anti-inflammatory Pathway.

Conclusion

The comprehensive characterization of cis- and trans-methyl isoeugenol is achievable through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the most definitive structural information for distinguishing the isomers, while chromatographic methods are essential for their separation and purification. This guide provides the necessary data and protocols to aid researchers in the identification, separation, and further investigation of these two isomers. Future studies are warranted to fully elucidate the distinct biological activities and mechanisms of action of each isomer, which will be critical for their potential applications in drug development and other scientific fields.

References

- 1. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Isoeugenyl methyl ether | C11H14O2 | CID 1549045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6379-72-2: trans-Methylisoeugenol | CymitQuimica [cymitquimica.com]

- 5. This compound, 93-16-3 [thegoodscentscompany.com]

- 6. rsc.org [rsc.org]

- 7. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. trans-Methylisoeugenol | CAS:6379-72-2 | Manufacturer ChemFaces [chemfaces.com]

toxicological data and safety assessment of methyl isoeugenol

An In-depth Technical Guide on the Toxicological Data and Safety Assessment of Methyl Isoeugenol

Abstract

This compound (CAS No. 93-16-3) is a naturally occurring substance used as a fragrance and flavoring agent. As a member of the alkenylbenzene class of compounds, its safety profile is of significant interest to the scientific and regulatory communities. This technical guide provides a comprehensive review of the available toxicological data for this compound. It covers acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, with a critical focus on its metabolic activation pathways. Quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological studies are described. This document distinguishes the toxicological profile of this compound from its structural isomers, methyleugenol and isoeugenol, highlighting the metabolic differences that are crucial for accurate safety assessment. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a component of various essential oils and is synthesized for use in perfumes, personal care products, and as a food additive, where it is generally recognized as safe (GRAS) for its intended use.[1] It is a structural isomer of methyleugenol and the methyl ether of isoeugenol. While structurally similar, these compounds exhibit different metabolic fates and toxicological profiles. Minor structural differences can lead to significant variations in toxicity, primarily due to different metabolic pathways.[2] Therefore, a direct read-across of toxicological data from its isomers is not always appropriate, necessitating a specific safety assessment for this compound. This guide synthesizes the current knowledge to provide a detailed toxicological overview.

Metabolism and Toxicokinetics

The biological effects of this compound are intrinsically linked to its metabolism. In vivo and in vitro studies have elucidated several key metabolic pathways, primarily involving cytochrome P450 enzymes in the liver.

The metabolism of this compound has been studied in liver microsomes from rats, bovines, and humans.[1] The major Phase I metabolic reactions include:

-

Hydroxylation of the propenyl side chain: This leads to the formation of 3'-hydroxymethylisoeugenol.

-

O-demethylation: This reaction yields isoeugenol and isochavibetol.

-

Ring Hydroxylation: A minor pathway that can produce metabolites like 6-hydroxymethylisoeugenol.[1]

Of particular toxicological concern is the potential for metabolic activation to reactive intermediates. The secondary metabolite, 3'-oxomethylisoeugenol, an α,β-unsaturated aldehyde, can be formed from further oxidation.[1] Such reactive species can potentially bind to cellular macromolecules, including DNA, leading to genotoxicity. The primary metabolic route for the propenyl derivative in rats proceeds via cinnamoyl derivatives.[3]

It is crucial to differentiate this from the metabolism of its isomer, methyleugenol, which involves benzylic hydroxylation to form 1'-hydroxymethyleugenol. This can be further conjugated with sulfotransferase to form 1'-sulfoxymethyleugenol, a reactive intermediate that can generate a carbocation capable of forming DNA adducts, which is believed to be the primary mechanism for its genotoxicity and carcinogenicity.[2][4]

Toxicological Data

Acute Toxicity

This compound exhibits low to moderate acute toxicity depending on the route of administration. The oral LD50 in rats is relatively high, indicating low toxicity via ingestion.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 2500 mg/kg | [5][6][7][8] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [5][6][7][8] |

| LD50 | Mouse | Intravenous | 181 mg/kg | [7][8] |

| LD50 | Mouse | Intraperitoneal | 570 mg/kg | [7][8][9] |

Skin and Eye Irritation and Sensitization

This compound is classified as a potential skin sensitizer, capable of causing an allergic reaction upon contact.[5][6][10] However, one study on human subjects reported that an 8% solution did not cause irritation or sensitization.[7][8] Due to its sensitizing potential, its use in consumer products may be restricted.

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is a key area of investigation. Most standard safety data sheets classify it as not mutagenic.[6][11] However, the genotoxicity of related alkenylbenzenes is often linked to their metabolic activation. Studies on methyleugenol have shown that its metabolites can cause DNA damage.[12] For instance, methyleugenol was found to cause unscheduled DNA synthesis (UDS) in rat and mouse hepatocytes, while the structurally related isoeugenol did not.[4] This underscores that the position of the double bond in the side chain is critical to the genotoxic potential. The metabolic pathway leading to a reactive carbocation in methyleugenol is less favored for this compound, reducing its genotoxic risk in comparison.[2]

Carcinogenicity

There are no long-term carcinogenicity bioassays specifically on this compound. Data from its isomers are often considered, but with caution. The U.S. National Toxicology Program (NTP) conducted a two-year gavage study on isoeugenol.[13] This study found clear evidence of carcinogenic activity in male B6C3F1 mice, based on increased incidences of hepatocellular adenoma and carcinoma.[13] There was equivocal evidence of carcinogenic activity in male F344/N rats.[13] In contrast, methyleugenol was classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)" based on sufficient evidence in animal studies and strong mechanistic evidence.[14] Given the differences in metabolic activation pathways, it is inappropriate to directly classify this compound based on the findings for methyleugenol.[2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are limited. However, studies on its structural analog, isoeugenol, have been conducted. In a developmental toxicity study in rats, isoeugenol was administered by gavage on gestation days 6 through 19.[15] Maternal toxicity was observed at all dose levels (≥250 mg/kg/day), evidenced by reduced body weight gain.[15] Developmental toxicity, including reduced fetal body weight and delayed skeletal ossification, was only observed at the highest dose of 1000 mg/kg/day.[15][16] The developmental toxicity No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day.[15][16] For methyleugenol, the developmental toxicity NOAEL in rats was established at 200 mg/kg/day.[17]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of toxicological endpoints. Below are summaries of methodologies for key studies relevant to the safety assessment of alkenylbenzenes like this compound.

Carcinogenicity Bioassay (NTP Protocol for Isoeugenol)

-

Test Substance: Isoeugenol (≥99% pure) in corn oil vehicle.

-

Species and Strain: F344/N rats and B6C3F1 mice.

-

Administration: Oral gavage, 5 days per week for 104-105 weeks.

-

Dose Groups:

-

Rats (Male & Female): 0, 75, 150, or 300 mg/kg body weight.

-

Mice (Male & Female): 0, 75, 150, or 300 mg/kg body weight.

-

-

Endpoints: Survival, body weight changes, clinical observations, and comprehensive histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.[13]

Developmental Toxicity Study (Protocol for Isoeugenol)

-

Test Substance: Isoeugenol in corn oil vehicle.

-

Species and Strain: Timed-pregnant Sprague-Dawley (CD) rats.

-

Administration: Oral gavage daily from gestation day 6 through 19.

-

Dose Groups: 0, 250, 500, or 1000 mg/kg/day.

-

Maternal Endpoints: Monitoring of clinical signs, body weight, and food/water consumption. At termination (gestation day 20), examination of uterine contents (number of implantations, resorptions, live/dead fetuses).

-

Fetal Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and variations.[15]

References

- 1. Metabolism of methylisoeugenol in liver microsomes of human, rat, and bovine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of alkenebenzene derivatives in the rat. II. Eugenol and isoeugenol methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vigon.com [vigon.com]

- 6. hekserij.nl [hekserij.nl]

- 7. The Good Scents Company safety data sheet for this compound [thegoodscentscompany.com]

- 8. This compound, 93-16-3 [thegoodscentscompany.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. directpcw.com [directpcw.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology and carcinogenesis studies of isoeugenol (CAS No. 97-54-1) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iarc.who.int [iarc.who.int]

- 15. Evaluation of the developmental toxicity of isoeugenol in Sprague-Dawley (CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Abstract for TER97007 [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Anxiolytic and Antidepressant-like Effects of Methyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol (MIE), a naturally occurring phenylpropanoid found in the essential oils of various plants, has garnered scientific interest for its potential neuropharmacological properties.[1] This technical guide provides a comprehensive overview of the existing research on the anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental data, protocols, and mechanistic insights to facilitate further investigation and potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the behavioral effects of this compound.

Anxiolytic-like Effects of this compound

The anxiolytic potential of this compound has been assessed using standard behavioral paradigms such as the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. These models are based on the conflict between the exploratory drive of rodents and their innate aversion to open, brightly lit spaces.[2]

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg, p.o.) | % Time Spent in Open Arms | % Entries into Open Arms |

| Vehicle (Control) | - | Baseline | Baseline |

| This compound | 125 | Increased | Increased |

| This compound | 250 | Increased | Increased |

| This compound | 500 | No significant difference | No significant difference |

| Diazepam (Positive Control) | 2 | Increased | Increased |

Data synthesized from Fajemiroye et al., 2014.[2]

Table 2: Effects of this compound in the Light-Dark Box (LDB)

| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Light Compartment (s) | Number of Transitions |

| Vehicle (Control) | - | Baseline | Baseline |

| This compound | 125 | Increased | Increased |

| This compound | 250 | Increased | Increased |

| This compound | 500 | No significant difference | No significant difference |

| Diazepam (Positive Control) | 2 | Increased | Increased |

Data synthesized from Fajemiroye et al., 2014.[2]

At doses of 125 and 250 mg/kg, this compound demonstrated a significant anxiolytic-like effect, comparable to the positive control, diazepam. However, at a higher dose of 500 mg/kg, a sedative effect was observed, which likely confounded the assessment of anxiolytic activity in these paradigms.[2]

Antidepressant-like Effects of this compound

The antidepressant potential of this compound has been primarily evaluated using the Forced Swim Test (FST). This test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[2]

Table 3: Effects of this compound in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) |

| Vehicle (Control) | - | Baseline |

| This compound | 62.5 | No significant difference |

| This compound | 125 | Decreased |

| This compound | 250 | Decreased |

| Imipramine (Positive Control) | 30 | Decreased |

Data synthesized from Fajemiroye et al., 2014.[2]

This compound, at doses of 125 and 250 mg/kg, significantly reduced the immobility time of mice in the FST, suggesting an antidepressant-like action similar to the tricyclic antidepressant, imipramine.[2]

Monoamine Oxidase (MAO) Inhibition

While direct studies on this compound's MAO inhibitory activity are limited, research on the closely related compound, isoeugenol, provides valuable insights. MAO inhibitors are a class of antidepressants that work by preventing the breakdown of monoamine neurotransmitters.[3]

Table 4: In Vitro Inhibitory Activity of Isoeugenol on Human MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |

| Isoeugenol | 3.72 ± 0.20 | 101.9 ± 5.7 | 27.4 |

Data from Zhang et al., 2019.[4]

Isoeugenol demonstrates a preferential inhibition of MAO-A over MAO-B.[4] Inhibition of MAO-A is strongly associated with antidepressant effects.[3] This suggests that MAO inhibition could be a contributing mechanism to the antidepressant-like effects of this compound, although further studies are needed to confirm this.

Experimental Protocols

The following sections provide detailed methodologies for the key behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound.

Animals

-

Species: Male Swiss mice are commonly used.[2]

-

Weight: 20-25 g.

-

Housing: Animals should be housed in groups in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiments.

Drug Administration

-

(E)-methyl isoeugenol: Typically dissolved in a vehicle such as Tween 80 (0.5% in saline) and administered orally (p.o.) via gavage.[2]

-

Control Group: Receives the vehicle solution.

-

Positive Controls:

-

Administration Time: Drugs are typically administered 30-60 minutes before the behavioral test.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated (e.g., 40 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.

-

Procedure:

-

Each mouse is individually placed in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a 5-minute period.

-

The maze is cleaned with an appropriate solution (e.g., 10% ethanol) between each trial to eliminate olfactory cues.

-

-

Parameters Measured:

-

Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

-

Percentage of entries into the open arms: (Number of entries into open arms / Total number of entries into all arms) x 100.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Forced Swim Test (FST)

The FST is a common behavioral despair test used to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm.

-

Procedure:

-

Mice are individually placed into the cylinder of water.

-

The total duration of the test is typically 6 minutes.

-

The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

-

Parameter Measured:

-

Total time of immobility (in seconds).

-

A significant decrease in immobility time suggests an antidepressant-like effect.

-

Mechanistic Insights and Signaling Pathways

Research suggests that the anxiolytic and antidepressant-like effects of this compound are mediated, at least in part, through the serotonergic system.[2]

Involvement of the Serotonergic System

Studies have shown that the anxiolytic-like effects of this compound can be blocked by pretreatment with WAY100635, a selective antagonist of the serotonin 5-HT1A receptor.[2] This indicates that the anxiolytic action of MIE is dependent on the activation of this receptor. Furthermore, the antidepressant-like effect of MIE was reversed by pretreatment with p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, but not by α-methyl-p-tyrosine (AMPT), a catecholamine synthesis inhibitor.[2] This provides further evidence for the specific involvement of the serotonergic system in the antidepressant-like properties of this compound.

Proposed Signaling Pathway

The activation of the 5-HT1A receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. While the precise downstream pathways modulated by this compound have not been fully elucidated, the known signaling of the 5-HT1A receptor provides a putative framework.

Caption: Proposed 5-HT1A Receptor Signaling Pathway for this compound.

This diagram illustrates the hypothesized primary signaling cascade following the activation of the 5-HT1A receptor by this compound. The activation of the inhibitory G-protein (Gαi/o) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, reduced activity of Protein Kinase A (PKA).[5][6][7] These molecular changes are believed to contribute to the observed anxiolytic and antidepressant-like behavioral outcomes.

Experimental Workflow for Mechanistic Studies

To further elucidate the mechanism of action of this compound, a systematic experimental workflow can be employed.

Caption: Workflow for Investigating the Mechanism of Action of this compound.

This workflow outlines a logical progression for mechanistic studies. By combining behavioral pharmacology with neurochemical and molecular analyses, a more complete understanding of how this compound exerts its effects can be achieved.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anxiolytic and antidepressant-like properties. These effects appear to be mediated, at least in part, by the serotonergic system, with a key role for the 5-HT1A receptor. The potential for MAO-A inhibition by its structural analog, isoeugenol, also presents an intriguing avenue for further investigation.

For drug development professionals and researchers, this compound represents a promising natural compound for the development of novel therapeutics for anxiety and depressive disorders. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship for its neuropharmacological effects.

-

Chronic Dosing Studies: To evaluate the efficacy and safety of long-term administration of this compound.

-

Detailed Mechanistic Studies: To fully elucidate the downstream signaling pathways and to investigate the potential involvement of other neurotransmitter systems.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its activity and to potentially synthesize more potent and selective analogs.

By pursuing these research directions, the full therapeutic potential of this compound as a novel anxiolytic and antidepressant agent can be realized.

References

- 1. healthbiotechpharm.org [healthbiotechpharm.org]

- 2. Anxiolytic and antidepressant like effects of natural food flavour (E)-methyl isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 6. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoeugenyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenyl methyl ether, a substituted aromatic ether, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and relevant spectroscopic data. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical Identity and Physical Properties

Isoeugenyl methyl ether, systematically named 1,2-dimethoxy-4-(1-propen-1-yl)benzene, is a colorless to pale yellow liquid. It is known for its delicate, clove-carnation aroma. The compound exists as a mixture of (E) and (Z) stereoisomers.

Table 1: Physical and Chemical Properties of Isoeugenyl Methyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 93-16-3 (for the mixture of isomers), 6380-24-1 (for the cis-(Z)-isomer) | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Delicate, clove-carnation aroma | |

| Boiling Point | 262-264 °C | [1][2][3] |

| Melting Point | 16-17 °C | [4] |

| Density | 1.047-1.053 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.566-1.569 | |

| Solubility | Insoluble in water, glycerine, and propylene glycol. Soluble in ethanol, ether, benzene, and most fixed oils.[1] | |

| Flash Point | >113 °C (>230 °F) | [2][5] |

| LogP | 3.05 | [5] |

Chemical Reactivity and Stability

Isoeugenyl methyl ether is generally stable under normal conditions.[6] However, it may become red under exposure to light and in alkaline bases, which can limit its use in products like shower gels and shampoos.[5] It is not considered a persistent, bioaccumulative, or toxic (PBT) substance.[7] No dangerous reactions or hazardous decomposition products are known under standard use and storage conditions.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isoeugenyl methyl ether.

Table 2: Spectroscopic Data for Isoeugenyl Methyl Ether

| Spectroscopy Type | Key Data and Observations |

| ¹H NMR | Data available, though specific peak assignments can vary with the solvent and isomeric ratio. |

| ¹³C NMR | Data available, providing detailed information on the carbon skeleton. |

| Infrared (IR) | Spectra are available, showing characteristic peaks for the aromatic ring, ether linkages, and the propenyl group. |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 178. Other significant fragments are also present, aiding in structural confirmation.[8] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of isoeugenyl methyl ether are the classical Williamson ether synthesis from isoeugenol and a more recent one-step "green" synthesis from eugenol.

Williamson Ether Synthesis of Isoeugenyl Methyl Ether

This traditional method involves the methylation of isoeugenol.[2][5] The reaction proceeds in two main steps: deprotonation of the phenolic hydroxyl group of isoeugenol to form an alkoxide, followed by a nucleophilic substitution reaction with a methylating agent.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoeugenol in a suitable solvent such as ethanol or methanol.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution and stir until the isoeugenol is completely deprotonated to form the corresponding phenoxide.

-

Methylation: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with a dilute base solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. CN109836312B - A kind of synthetic method of isoeugenol methyl ether - Google Patents [patents.google.com]

- 6. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Methyl Isoeugenol: A Technical Guide for Researchers

Introduction: Methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils, has garnered significant scientific interest for its diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, with a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties, primarily through the induction of cytotoxicity in cancer cell lines.

Quantitative Data for Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 Value | Selectivity Index (SI) | Reference |

| This compound Isothiocyanate (MIE ITC) | 4T1 (Murine Breast Cancer) | MTT | 21.08 µg/mL | 4.37 | [1] |

| This compound Isothiocyanate (MIE ITC) | Vero (Normal Kidney Cells) | MTT | 92.16 µg/mL | - | [1] |

Note: The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

4T1 murine breast cancer cells

-

Vero cells (for determining selectivity)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound isothiocyanate (MIE ITC)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest 4T1 and Vero cells using Trypsin-EDTA and resuspend in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of MIE ITC in the culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Experimental Workflow for MTT Assay

Signaling Pathways in Anticancer Activity

While specific studies on this compound are limited, related compounds like methyl eugenol have been shown to modulate key signaling pathways involved in cancer progression, such as the mTOR/PI3K/Akt pathway.[2] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

mTOR/PI3K/Akt Signaling Pathway

References

Methodological & Application

Synthesis of Methyl Isoeugenol via Methylation of Isoeugenol: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of methyl isoeugenol through the methylation of isoeugenol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The protocols cover various methylation strategies, including the use of dimethyl sulfate, methyl iodide, and dimethyl carbonate.

Introduction